molecular formula C19H25NO3 B1211932 Belladine CAS No. 501-06-4

Belladine

Cat. No. B1211932
CAS RN: 501-06-4
M. Wt: 315.4 g/mol
InChI Key: LTXRLUQBZWBCGH-UHFFFAOYSA-N
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Description

Belladine, also known as atropine methonitrate, is a chemical compound that belongs to the family of tropane alkaloids. It is a potent anticholinergic drug that acts by blocking the muscarinic acetylcholine receptors in the parasympathetic nervous system. Belladine is widely used in scientific research due to its ability to inhibit the activity of the parasympathetic system, which makes it useful in studying the physiological and biochemical effects of this system.

Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer's Disease Treatment

Belladine, isolated from Amaryllis belladonna, has shown significant acetylcholinesterase (AChE) inhibitory activity, making it a potential candidate for Alzheimer's disease treatment. A study conducted on South African Amaryllidaceae species, including A. belladonna, highlighted the presence of belladine and its effectiveness against AChE. This research implies that belladine could be beneficial in managing dementia and Alzheimer's disease due to its AChE inhibitory properties (Sibanyoni et al., 2020).

Anti-Influenza A Virus Activity

Belladine N-oxides, synthesized through a novel laccase-catalyzed oxidation process, have exhibited activity against the influenza A virus. This highlights belladine's potential in contributing to antiviral therapies, specifically targeting the early stages of the influenza A virus replication life cycle (Zippilli et al., 2021).

Cholinesterase Activity Analysis

Belladine has also been identified in studies analyzing the cholinesterase activity of various Amaryllidaceae alkaloids. In one such study, belladine demonstrated promising cholinesterase inhibitory activities, which could have implications for treatments involving neurodegenerative diseases and disorders related to cholinesterase enzymes (Cahlíková et al., 2011).

Potential Anti-Inflammatory and Antioxidant Properties

Norbelladine, a precursor for belladine, has been studied for its anti-oxidant and anti-inflammatory activities. This research provides insights into the broader potential health benefits of belladine and related compounds, particularly in chronic diseases involving oxidative stress and inflammation (Park, 2014).

Selective Butyrylcholinesterase Inhibition

Belladine-type Amaryllidaceae alkaloids have been explored for their selective inhibition of butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer’s disease. This research emphasizes the potential of belladine in developing selective inhibitors for BuChE, which could be particularly effective in the advanced stages of Alzheimer’s disease (Al Mamun et al., 2020).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-20(12-11-15-5-8-17(21-2)9-6-15)14-16-7-10-18(22-3)19(13-16)23-4/h5-10,13H,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXRLUQBZWBCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331595
Record name Belladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501-06-4
Record name Belladine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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